1-(3-Morpholinopropyl)-2-thiourea

Description

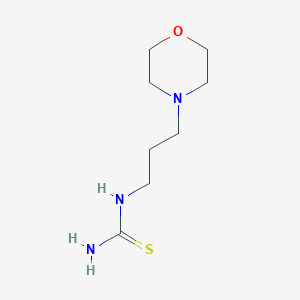

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-ylpropylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3OS/c9-8(13)10-2-1-3-11-4-6-12-7-5-11/h1-7H2,(H3,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAANQRSELTXKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00912215 | |

| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111538-46-6 | |

| Record name | N-[3-(4-Morpholinyl)propyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111538-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Morpholin-4-yl)propyl]carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00912215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 111538-46-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Putative Mechanism of Action of 1-(3-Morpholinopropyl)-2-thiourea

Abstract: While 1-(3-Morpholinopropyl)-2-thiourea is not extensively documented in existing scientific literature, its constituent chemical moieties—a thiourea core and a morpholinopropyl substituent—provide a strong foundation for predicting its mechanism of action. Thiourea derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide array of biological activities including enzyme inhibition and antimicrobial effects.[1][2] The morpholine ring is a privileged structure in drug design, often incorporated to enhance pharmacokinetic properties and confer specific biological activities.[3][4] This guide synthesizes information on related compounds to propose a putative mechanism of action for this compound and outlines a comprehensive experimental framework for its validation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Profile

Thiourea and its derivatives are versatile compounds with a broad spectrum of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[2][5] Their ability to interact with various biological targets, particularly enzymes, has made them a focal point of research in organic and medicinal chemistry.[1][6] The general structure of thiourea, SC(NH₂)₂, allows for diverse substitutions, leading to a wide range of pharmacological profiles.

The morpholine heterocycle is frequently employed in medicinal chemistry to improve physicochemical properties, metabolic stability, and biological potency.[3] Its inclusion in a molecule can enhance water solubility and bioavailability, and it can participate in crucial interactions with biological targets.[7]

The compound this compound combines these two key pharmacophores. The thiourea group provides a reactive center capable of coordinating with metal ions in metalloenzymes or forming hydrogen bonds with protein residues, while the morpholinopropyl side chain can influence solubility, cell permeability, and receptor binding.

A plausible synthetic route for this compound would involve the reaction of 3-morpholinopropan-1-amine with an isothiocyanate precursor.[8][9]

Postulated Mechanisms of Action Based on Structural Analogs

Given the functionalities present in this compound, its mechanism of action is likely to fall into one or more of the following categories, which are well-documented for related thiourea and morpholine-containing compounds.

Enzyme Inhibition

A primary putative mechanism for thiourea derivatives is enzyme inhibition.[1] The thiocarbonyl group (C=S) is a key feature, capable of chelating metal ions within the active sites of metalloenzymes.

-

Urease Inhibition: Thiourea derivatives are well-known inhibitors of urease, a nickel-containing enzyme crucial for the survival of pathogenic bacteria like Helicobacter pylori.[1] The sulfur and nitrogen atoms of the thiourea moiety can coordinate with the nickel ions in the urease active site, disrupting its catalytic activity.

-

Tyrosinase Inhibition: These compounds have also been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[10]

-

Kinase Inhibition: The morpholine ring is a common feature in many kinase inhibitors.[4] It can form hydrogen bonds and occupy specific pockets within the ATP-binding site of various kinases, which are critical regulators of cell signaling pathways.[11]

-

Other Enzymes: Thiourea derivatives have demonstrated inhibitory activity against a range of other enzymes, including cholinesterases, α-amylase, α-glucosidase, lipoxygenase, and xanthine oxidase.[6][10][12]

Antimicrobial and Anticancer Activity

-

Antimicrobial Action: The antimicrobial properties of thiourea derivatives may stem from their ability to disrupt microbial metabolic pathways or inhibit essential enzymes.[2] Some have shown efficacy against various bacterial and fungal strains.[9] Certain derivatives have been found to inhibit bacterial DNA topoisomerase IV.[13]

-

Anticancer Effects: Thiourea compounds have shown promise as anticancer agents by inhibiting the growth of various cancer cell lines.[2][11] The proposed mechanisms include inducing apoptosis, altering cancer cell signaling pathways, and inhibiting angiogenesis.[2][14][15] The morpholine moiety is also present in several anticancer drugs, where it contributes to target binding and favorable pharmacokinetic profiles.[4]

Antioxidant Activity

Several thiourea derivatives exhibit potent antioxidant activity, capable of scavenging free radicals.[2][10] This property is valuable in combating oxidative stress, which is implicated in numerous diseases.

Proposed Signaling Pathway Involvement

Based on the known activities of related compounds, this compound could potentially modulate key cellular signaling pathways. For instance, if it acts as a kinase inhibitor, it could interfere with pathways like MAPK/ERK or PI3K/Akt, which are crucial for cell proliferation, survival, and differentiation.

Caption: Putative inhibition of a kinase signaling pathway.

Experimental Workflow for Mechanism Elucidation

A systematic approach is required to validate the proposed mechanisms of action for this compound. The following experimental workflow provides a comprehensive plan for target identification and validation.

Caption: Experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

Protocol 1: Target Identification using Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize an analog of this compound with a linker for covalent attachment to agarose beads.

-

Lysate Preparation: Prepare cell lysates from a relevant cell line (e.g., a cancer cell line or bacterial culture).

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads. A control incubation with unconjugated beads should be run in parallel.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-bead pulldown compared to the control.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: Kinase Assay)

-

Reagents: Prepare a reaction buffer containing the purified target kinase, a suitable substrate peptide, and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

Reaction: Initiate the kinase reaction by adding ATP. Incubate the reaction mixture at the optimal temperature for the kinase.

-

Detection: Quantify the phosphorylation of the substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Parameter | Description | Example Value |

| IC₅₀ | The concentration of an inhibitor where the response (or binding) is reduced by half. | 1.5 µM |

| Kᵢ | The inhibition constant; the concentration required to produce half maximum inhibition. | 0.8 µM |

| Kᴅ | The dissociation constant; a measure of the affinity between the compound and its target. | 0.5 µM |

| Table 1: Key Quantitative Parameters in Drug-Target Interaction |

Conclusion

While direct experimental data on this compound is scarce, a robust hypothesis for its mechanism of action can be formulated based on the well-established biological activities of its thiourea and morpholine components. The most probable mechanisms include enzyme inhibition (particularly of kinases and metalloenzymes), antimicrobial activity, and anticancer effects through the modulation of key cellular signaling pathways. The experimental workflow detailed in this guide provides a clear and logical path for the systematic investigation and validation of these putative mechanisms. This foundational work is critical for any future development of this compound for therapeutic applications.

References

-

The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem. 1

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI.

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives.

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - MDPI.

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity.

-

Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed.

-

Biological Applications of Thiourea Derivatives: Detailed Review - ResearchGate.

-

Thiourea Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications.

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - Semantic Scholar.

-

Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.

-

An updated review on morpholine derivatives with their pharmacological actions.

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed.

-

Full article: Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors - Taylor & Francis Online.

-

Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects.

-

Thiourea synthesis by thioacylation - Organic Chemistry Portal.

-

New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - NIH.

-

The proposed mechanism for the formation of thiourea - ResearchGate.

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC.

-

1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed.

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI.

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - MDPI.

-

Antistaphylococcal Activity of Selected Thiourea Derivatives - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. Unsymmetrical thiourea derivatives: synthesis and evaluation as promising antioxidant and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antistaphylococcal Activity of Selected Thiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Biological Activity Screening of 1-(3-Morpholinopropyl)-2-thiourea

Introduction

Thiourea and its derivatives represent a versatile class of compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] The thiourea scaffold, characterized by the -NH-C(=S)-NH- pharmacophore, is capable of forming extensive hydrogen bonds and coordinating with metal ions, enabling interaction with a wide array of biological targets.[4][5] These interactions underpin their reported anticancer, antimicrobial, antiviral, and enzyme inhibitory properties.[2][6][7][8][9] This guide provides a comprehensive framework for the initial biological activity screening of a specific, yet under-investigated molecule: 1-(3-Morpholinopropyl)-2-thiourea.

While specific data for this particular compound is not extensively available in the public domain, its structural motifs—a morpholine ring, a propyl linker, and a thiourea group—suggest several plausible avenues for biological activity. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties. The thiourea core is the primary driver of the anticipated biological effects. This document outlines a logical, multi-tiered screening approach for researchers, scientists, and drug development professionals to systematically evaluate the potential therapeutic value of this compound.

Synthesis and Characterization

Prior to any biological evaluation, the synthesis and rigorous characterization of this compound are paramount. A common synthetic route involves the reaction of an appropriate isothiocyanate with an amine.[10][11] In this case, 3-morpholinopropan-1-amine would be reacted with a suitable thiocarbonyl transfer reagent or by conversion to an isothiocyanate followed by reaction with ammonia.

General Synthetic Scheme:

-

Method A: Reaction of 3-morpholinopropan-1-amine with an acyl isothiocyanate, followed by hydrolysis.

-

Method B: Conversion of 3-morpholinopropan-1-amine to 4-(3-isothiocyanatopropyl)morpholine, followed by reaction with a protected ammonia equivalent and subsequent deprotection.

Following synthesis, the compound must be purified, typically by recrystallization or column chromatography, and its structure and purity confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=S and N-H bonds of the thiourea moiety.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and S, confirming the empirical formula.

Only a well-characterized compound of high purity should be advanced to biological screening to ensure that any observed activity is attributable to the target molecule.

Tier 1: Broad-Spectrum Biological Activity Screening

The initial screening phase is designed to cast a wide net and identify any significant "hits" across major areas of therapeutic interest for thiourea derivatives. This includes antimicrobial, anticancer, and general enzyme inhibitory activities.

Antimicrobial Activity Screening

Thiourea derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[7][12] The proposed screening should therefore encompass a panel of clinically relevant microorganisms.

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial activity screening.

Detailed Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should be broad enough to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized inoculum of each test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Add the prepared inoculum to each well. Include positive controls (broth + inoculum) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Screening

A significant body of research points to the anticancer potential of thiourea derivatives, which can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways.[2][4][5][15][16] A primary screen against a panel of cancer cell lines is a crucial first step.

Workflow for Anticancer Screening

Caption: Workflow for anticancer activity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[17]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the incubation period, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition Screening

Thiourea derivatives are known to inhibit a variety of enzymes, including urease, carbonic anhydrase, tyrosinase, and various kinases.[1][18][19][20][21][22] An initial screen against a few key enzymes can reveal potent and specific inhibitory activity.

Key Enzyme Targets and Rationale

| Enzyme Target | Biological Relevance | Rationale for Screening |

| Urease | A key virulence factor for Helicobacter pylori, contributing to peptic ulcers and gastritis.[1][10] | Inhibition is a strategy for treating H. pylori infections. |

| Tyrosinase | A key enzyme in melanin biosynthesis. Its inhibition is relevant in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[19][22] | Thiourea derivatives are known tyrosinase inhibitors. |

| Cholinesterases (AChE & BChE) | Involved in the breakdown of acetylcholine. Inhibition is a therapeutic strategy for Alzheimer's disease.[18][21][22] | A potential neuroprotective application. |

| Carbonic Anhydrase | A family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition is relevant for treating glaucoma and certain types of cancer. | A common target for sulfur-containing compounds. |

Detailed Protocol: Urease Inhibition Assay (Indophenol Method)

This is a common and reliable method to screen for urease inhibitors.[10]

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.0), a known concentration of Jack bean urease, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at room temperature.

-

Initiation of Reaction: Add a urea solution to each well to start the enzymatic reaction. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Ammonia Quantification: Stop the reaction and quantify the amount of ammonia produced (from urea hydrolysis) by adding phenol reagent (Reagent A) and alkali reagent (Reagent B). This forms a blue-colored indophenol complex.

-

Absorbance Reading: Measure the absorbance at approximately 630 nm.

-

Inhibition Calculation: Calculate the percentage of inhibition relative to a control without the inhibitor. Determine the IC50 value. Thiourea is often used as a standard inhibitor for comparison.[10]

Tier 2: Mechanism of Action and Selectivity Studies

If promising activity is identified in the Tier 1 screening, the next phase involves more in-depth studies to elucidate the mechanism of action and assess the selectivity of the compound. These studies are guided by the initial findings. For instance, if significant anticancer activity is observed, apoptosis and cell cycle analysis would be prioritized. If potent enzyme inhibition is found, kinetic studies would be the next logical step.

Examples of Tier 2 Studies

-

For Anticancer "Hits":

-

Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry to distinguish between apoptotic and necrotic cell death.

-

Cell Cycle Analysis: Propidium iodide staining of DNA followed by flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

-

Western Blotting: To investigate the effect of the compound on key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) or cell cycle regulation (e.g., cyclins, CDKs).

-

-

For Antimicrobial "Hits":

-

Time-Kill Assays: To determine the rate at which the compound kills the target microorganism.

-

Anti-Biofilm Assays: To assess the compound's ability to inhibit biofilm formation or eradicate established biofilms, which is crucial for treating chronic infections.[14]

-

-

For Enzyme Inhibition "Hits":

-

Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring reaction rates at varying substrate and inhibitor concentrations.

-

Molecular Docking Studies: Computational modeling to predict the binding mode of the inhibitor within the active site of the enzyme, providing insights for further structural optimization.[10][19]

-

Data Presentation and Interpretation

All quantitative data from the screening assays should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Tier 1 Biological Activity Screening

| Assay Type | Target | Metric | Result |

| Antimicrobial | S. aureus | MIC (µg/mL) | TBD |

| E. coli | MIC (µg/mL) | TBD | |

| C. albicans | MIC (µg/mL) | TBD | |

| Anticancer | MCF-7 (Breast) | IC50 (µM) | TBD |

| HCT116 (Colon) | IC50 (µM) | TBD | |

| A549 (Lung) | IC50 (µM) | TBD | |

| HEK293 (Normal) | IC50 (µM) | TBD | |

| Enzyme Inhibition | Urease | IC50 (µM) | TBD |

| Tyrosinase | IC50 (µM) | TBD | |

| AChE | IC50 (µM) | TBD |

Conclusion

This technical guide provides a structured and scientifically grounded approach to the initial biological activity screening of this compound. By systematically evaluating its antimicrobial, anticancer, and enzyme inhibitory potential, researchers can efficiently identify and validate promising therapeutic leads. The thiourea scaffold is a privileged structure in medicinal chemistry, and a methodical screening cascade, as outlined here, is essential to unlock the potential of novel derivatives like the one . Any significant findings from this screening protocol would warrant further investigation, including lead optimization and in vivo studies, to translate a promising "hit" into a viable therapeutic candidate.

References

- The Pivotal Role of Thiourea Derivatives in Enzyme Inhibition: A Comprehensive Technical Guide - Benchchem. (n.d.).

- Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (n.d.).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025).

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). MDPI.

- Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (n.d.). ResearchGate.

- Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives. (n.d.). ResearchGate.

- Antimicrobial Spectrum of Thiourea Derivatives: A Technical Overview for Researchers. (n.d.). Benchchem.

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023). PubMed Central.

- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. (2020). PubMed.

- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. (2025). Letters in Applied NanoBioScience.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (n.d.). Semantic Scholar.

- Synthesis, computational studies and enzyme inhibitory kinetics of benzothiazole-linked thioureas as mushroom tyrosinase inhibitors. (n.d.). Taylor & Francis Online.

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences.

- Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors: Future Medicinal Chemistry. (n.d.). Taylor & Francis.

- Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2025). ResearchGate.

- Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies. (n.d.). PMC - PubMed Central.

- (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.).

- Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository.

- Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). PMC.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.

- New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). NIH.

- Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. (n.d.).

- Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal.

- Synthesis, Characterization, pharmacological evaluation and in-silico modeling of thiourea derivatives. (2025). ResearchGate.

- Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Updates on Anticancer Activities of Urea and Thiourea Derivatives | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. benthamscience.com [benthamscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. kar.kent.ac.uk [kar.kent.ac.uk]

- 18. [PDF] Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors | Semantic Scholar [semanticscholar.org]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of N-[3-(4-morpholinyl)propyl]thiourea

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of N-[3-(4-morpholinyl)propyl]thiourea, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not extensively published, this document serves as a detailed roadmap for its characterization, empowering researchers to generate reliable data in their own laboratories. The methodologies outlined herein are grounded in established principles and best practices in the field, ensuring scientific rigor and reproducibility.

Introduction: The Significance of N-[3-(4-morpholinyl)propyl]thiourea

N-[3-(4-morpholinyl)propyl]thiourea belongs to the thiourea class of compounds, which are recognized for their diverse biological activities. The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests potential for favorable pharmacokinetic properties. A thorough understanding of its physicochemical characteristics is the foundational step in any drug development program, influencing formulation, bioavailability, and ultimately, therapeutic efficacy. This guide will detail the experimental determination of its key properties.

Molecular Structure and Basic Properties

A foundational understanding of a compound begins with its molecular identity.

| Property | Value | Source |

| Chemical Name | N-[3-(4-morpholinyl)propyl]thiourea | - |

| CAS Number | 111538-46-6 | [1] |

| Molecular Formula | C8H17N3OS | [1] |

| Molecular Weight | 203.31 g/mol | [1] |

| Chemical Structure |  | - |

Determination of Key Physicochemical Parameters: Protocols and Rationale

The following sections provide detailed, step-by-step protocols for characterizing the physicochemical properties of N-[3-(4-morpholinyl)propyl]thiourea. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point, while impurities lead to a depression and broadening of the melting range.

Experimental Protocol: Capillary Melting Point Determination [2][3][4]

-

Sample Preparation: Ensure the N-[3-(4-morpholinyl)propyl]thiourea sample is completely dry and finely powdered.[3]

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[3]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[3]

-

Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid heating to get a preliminary estimate.[4]

-

Accurate Determination: For an accurate measurement, start heating at a rate that allows the temperature to rise slowly (1-2 °C per minute) as you approach the expected melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality Behind Experimental Choices:

-

A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

Proper packing of the sample prevents air pockets and ensures uniform heat distribution.

Solubility Profile

Solubility is a paramount property in drug development, directly impacting absorption and formulation.[5] A comprehensive solubility profile in various solvents is essential.[6][7][8]

Experimental Protocol: Qualitative and Quantitative Solubility Determination [6][7][8]

-

Solvent Selection: Choose a range of solvents with varying polarities, including water, buffered solutions (pH 4, 7.4, 9), methanol, ethanol, acetone, and dichloromethane.

-

Qualitative Assessment:

-

To a test tube containing approximately 1 mg of N-[3-(4-morpholinyl)propyl]thiourea, add 1 mL of the chosen solvent.

-

Vortex the mixture for 1-2 minutes and visually inspect for dissolution.

-

Categorize as "freely soluble," "soluble," "sparingly soluble," or "insoluble."

-

-

Quantitative Assessment (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge or filter the solution to remove undissolved solid.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Causality Behind Experimental Choices:

-

The shake-flask method is considered the "gold standard" for thermodynamic solubility determination as it ensures the system reaches equilibrium.

-

Using a range of solvents provides a comprehensive understanding of the compound's polarity and potential for dissolution in different environments.

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and interaction with biological targets.[9] Given the presence of a morpholine nitrogen and a thiourea moiety, N-[3-(4-morpholinyl)propyl]thiourea is expected to have at least one pKa value.

Experimental Protocol: Potentiometric Titration [9][10][11]

-

Sample Preparation: Accurately weigh and dissolve a known amount of N-[3-(4-morpholinyl)propyl]thiourea in a suitable solvent (e.g., water or a water-cosolvent mixture). The concentration should be in the range of 1-10 mM.[9]

-

Titration Setup:

-

Calibrate a pH meter using standard buffer solutions.[9]

-

Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Use a calibrated burette to add a standard solution of 0.1 M HCl or 0.1 M NaOH.

-

-

Titration Procedure:

-

Initially, adjust the pH of the solution to the acidic or basic end of the titration range.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[10]

-

Causality Behind Experimental Choices:

-

Potentiometric titration is a direct and reliable method for determining pKa values by measuring the change in pH as a function of added acid or base.

-

Maintaining a constant temperature is crucial as pKa is temperature-dependent.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[12]

Predicted ¹H NMR Spectrum: Based on the structure of N-[3-(4-morpholinyl)propyl]thiourea and chemical shift data for similar compounds, the following proton signals are anticipated:

-

Morpholine Protons: Two multiplets, one around 3.6-3.8 ppm (protons adjacent to oxygen) and another around 2.4-2.6 ppm (protons adjacent to nitrogen).

-

Propyl Chain Protons: Three multiplets corresponding to the three methylene groups.

-

Thiourea N-H Protons: Broad signals that may be exchangeable with deuterium oxide.

Predicted ¹³C NMR Spectrum: The carbon skeleton is expected to show distinct signals for:

-

Morpholine Carbons: Two signals, one for the carbons adjacent to oxygen (downfield) and one for the carbons adjacent to nitrogen.

-

Propyl Chain Carbons: Three signals for the three methylene carbons.

-

Thiourea Carbonyl (C=S): A characteristic downfield signal.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy [13][14]

-

Sample Preparation: Dissolve 5-10 mg of N-[3-(4-morpholinyl)propyl]thiourea in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the magnetic field.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Causality Behind Experimental Choices:

-

Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals.

-

Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[15]

Predicted IR Absorption Bands:

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹.

-

C-H Stretching: Bands in the region of 2800-3000 cm⁻¹.

-

C=S Stretching: A band in the region of 1000-1200 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.

-

C-O Stretching (Ether): A strong band in the region of 1050-1150 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid N-[3-(4-morpholinyl)propyl]thiourea sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.

-

Background Correction: A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Causality Behind Experimental Choices:

-

ATR-IR is a convenient technique for solid samples as it requires minimal sample preparation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[16]

Predicted Mass Spectrum (Electrospray Ionization - ESI):

-

Positive Ion Mode: The most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 204.3.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS) [17][18]

-

Sample Preparation: Prepare a dilute solution of N-[3-(4-morpholinyl)propyl]thiourea (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[17]

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.[18]

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Causality Behind Experimental Choices:

-

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, minimizing fragmentation and providing a clear molecular ion peak.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for key physicochemical property determinations.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for NMR Spectroscopic Analysis.

Conclusion

The systematic characterization of N-[3-(4-morpholinyl)propyl]thiourea's physicochemical properties is an indispensable step in its evaluation as a potential drug candidate. This guide has provided a comprehensive framework of robust and validated protocols for determining its melting point, solubility, pKa, and spectroscopic identity. By adhering to these methodologies, researchers can generate high-quality, reproducible data, thereby enabling informed decisions in the complex process of drug discovery and development. The provided workflows and the rationale behind the experimental choices are intended to empower scientists to confidently undertake the physicochemical profiling of this and other novel chemical entities.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

Scribd. Infra-Red Spectroscopy of Solids and Solutions Experiment. [Link]

-

Solubility test for Organic Compounds. [Link]

-

Chemistry LibreTexts. 4.3: Melting Point Determination Procedure. [Link]

-

SSERC. Melting point determination. [Link]

-

Melting point determination. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Slideshare. Sampling of solids in IR spectroscopy. [Link]

-

DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

ASTM. A Technique for Preparing Solid Organic Samples for Infrared Analysis. [Link]

-

Scribd. Potentiometric Acid-Base Titration Guide. [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]

-

SpectraBase. thiourea, N'-methyl-N-[3-(4-morpholinyl)propyl]-N-(1-naphthalenylmethyl)- - Optional[1H NMR] - Spectrum. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

National Institutes of Health. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

SpectraBase. N'-methyl-N-[3-(4-morpholinyl)propyl]- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2.. [Link]

-

Chemistry LibreTexts. Lab 7: Electrospray Mass Spectrometry. [Link]

-

PubMed Central. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. books.rsc.org [books.rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

A Preliminary Technical Guide to 1-(3-Morpholinopropyl)-2-thiourea (CAS 79489-34-2): A Roadmap for Investigation

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Morpholinopropyl)-2-thiourea is a small molecule featuring two key pharmacophores: a morpholine ring and a thiourea group. While specific preliminary studies on this particular compound are not extensively documented in publicly available literature, the rich and diverse biological activities associated with both morpholine and thiourea derivatives make it a compelling candidate for further investigation. This technical guide serves as a foundational roadmap for researchers, providing an overview of its chemical properties, a proposed synthetic route, and a structured plan for its preliminary biological evaluation based on the known activities of related compounds.

Introduction: The Therapeutic Potential of Thiourea and Morpholine Moieties

The thiourea scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] Derivatives of thiourea have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antibacterial, antifungal, and antioxidant properties.[1][2] The thiourea functional group, with its thione and two amino groups, can participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors.[1] Several clinically used drugs, including the antituberculosis agent Thiocarlide and the histamine receptor antagonist Metiamide, incorporate the thiourea moiety, underscoring its therapeutic relevance.[1]

Similarly, the morpholine ring is a privileged scaffold in drug discovery. Its incorporation into a molecule can enhance pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. The morpholine nitrogen is basic, allowing for the formation of salts and favorable interactions with biological targets. Numerous approved drugs across various therapeutic areas contain a morpholine ring, highlighting its importance in drug design.

The combination of these two pharmacophores in this compound presents a unique chemical entity with the potential for novel biological activities. This guide outlines the initial steps required to unlock this potential.

Physicochemical Properties and Safety Data

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 79489-34-2 | [3][4] |

| Molecular Formula | C8H17N3OS | [5] |

| Molecular Weight | 203.31 g/mol | [5] |

| Melting Point | 129-131°C | [4] |

Safety Information: According to the available Safety Data Sheet (SDS), this compound is intended for research and development use only.[3] Standard laboratory precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.[3] In case of contact with skin or eyes, it is advised to rinse thoroughly with water.[3] For detailed safety information, refer to the full SDS.[3]

Proposed Synthesis and Characterization

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process, starting from commercially available reagents.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(3-isothiocyanatopropyl)morpholine

-

Dissolve 3-morpholinopropan-1-amine in a suitable anhydrous solvent (e.g., dichloromethane) in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene in the same solvent to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isothiocyanate intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(3-isothiocyanatopropyl)morpholine in a suitable solvent (e.g., ethanol).

-

Add an excess of aqueous ammonia to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=S, N-H).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A rapid LC method using a C18 column with UV detection around 236 nm could be a starting point for method development.[6]

Proposed Preliminary Biological Evaluation

Based on the known biological activities of thiourea and morpholine derivatives, a preliminary screening of this compound should focus on its potential antimicrobial and anticancer activities.

Antimicrobial Activity Screening

Thiourea derivatives have shown significant activity against a range of microbial pathogens.[7][8]

Workflow for Antimicrobial Screening:

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. This compound CAS#: 79489-34-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(3-Morpholinopropyl)-2-thiourea

Introduction: Elucidating the Molecular Architecture

1-(3-Morpholinopropyl)-2-thiourea is a bifunctional organic molecule incorporating both a morpholine heterocycle and a thiourea moiety. The morpholine ring is a common scaffold in medicinal chemistry, valued for its favorable physicochemical properties, while the thiourea group serves as a versatile synthetic handle and exhibits a wide range of biological activities.[1][2] A precise and unequivocal confirmation of the molecular structure is the foundational step in any research or development pipeline, from synthetic chemistry to pharmacological screening.

This technical guide provides a comprehensive spectroscopic characterization of this compound. We will leverage a multi-technique approach—Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS)—to build a complete and self-validating structural portrait. The causality behind experimental choices and the interpretation of the resulting data are explained to provide not just a list of results, but a field-proven workflow for structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint

Expertise & Experience: The Rationale for NMR NMR spectroscopy is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the chemical environment, connectivity, and relative number of protons, while ¹³C NMR provides analogous information for the carbon backbone. By analyzing chemical shifts (δ), spin-spin coupling (splitting patterns), and signal integrals, we can piece together the molecular puzzle with high confidence. For this compound, we anticipate distinct signals corresponding to the morpholine ring, the propyl linker, and the thiourea N-H protons, each providing a unique piece of structural evidence.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thioureas as it helps in resolving the exchangeable N-H protons.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

Process the Free Induction Decay (FID) with an exponential multiplication function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire 1024-4096 scans, depending on sample concentration, with a relaxation delay of 2 seconds.

-

Process the FID with a line broadening of 1-2 Hz.

-

¹H NMR Spectral Analysis

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. The signals are assigned based on their chemical shift, integration (relative number of protons), and multiplicity (splitting pattern), which reveals adjacent protons.

Table 1: ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.5 - 7.0 | Broad Singlet | 3H | NH & NH₂ (Thiourea) |

| b | ~3.57 | Triplet | 4H | O-CH₂ (Morpholine) |

| c | ~3.30 | Quartet | 2H | CH₂ -NH (Propyl) |

| d | ~2.35 | Triplet | 4H | N-CH₂ (Morpholine) |

| e | ~2.28 | Triplet | 2H | N-CH₂ (Propyl) |

| f | ~1.65 | Quintet | 2H | -CH₂ - (Propyl) |

-

Causality: The morpholine protons next to the electronegative oxygen (b ) are deshielded and appear further downfield compared to those next to the nitrogen (d ).[3][4] The propyl chain protons show predictable splitting: the central methylene (f ) is split by its four neighbors into a quintet, while the terminal methylenes (c, e ) are split into a quartet and triplet, respectively. The thiourea protons (a ) are typically broad due to quadrupole effects and chemical exchange.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shift is highly sensitive to the local electronic environment.

Table 2: ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Signal Label | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~182.8 | C =S (Thiourea) |

| C2 | ~66.1 | O-C H₂ (Morpholine) |

| C3 | ~55.9 | N-C H₂ (Propyl) |

| C4 | ~53.2 | N-C H₂ (Morpholine) |

| C5 | ~43.5 | C H₂-NH (Propyl) |

| C6 | ~25.8 | -C H₂- (Propyl) |

-

Causality: The most deshielded signal is the thiocarbonyl carbon (C1 ) at ~182.8 ppm, which is characteristic of the C=S group in thiourea derivatives.[5] The morpholine carbons attached to oxygen (C2 ) are downfield from those attached to nitrogen (C4 ), consistent with oxygen's higher electronegativity.[6][7] The three distinct signals for the propyl chain carbons (C3, C5, C6 ) confirm the N-propyl linkage.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy – Identifying Functional Groups

Expertise & Experience: The Rationale for FT-IR FT-IR spectroscopy is an indispensable tool for the rapid identification of functional groups. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending). For this compound, we will look for the signature vibrations of the N-H and C=S bonds of the thiourea group, the C-O-C ether linkage of the morpholine ring, and the aliphatic C-H bonds.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

-

Instrumentation: Record the spectrum using an FT-IR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000–400 cm⁻¹. Acquire 16-32 scans and average them to obtain the final spectrum. A background spectrum of air (or the empty ATR crystal) should be recorded and automatically subtracted.

FT-IR Spectral Analysis

The IR spectrum provides a molecular fingerprint, with key absorption bands confirming the presence of the expected functional groups.

Table 3: FT-IR Characteristic Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3350 - 3150 | Strong, Broad | N-H Stretching (Thiourea NH & NH₂) |

| 2950 - 2800 | Medium-Strong | C-H Stretching (Aliphatic) |

| ~1620 | Medium | N-H Bending (Scissoring) |

| ~1540 | Strong | Thioamide I Band (C-N stretching, N-H bending) |

| ~1115 | Strong, Sharp | C-O-C Asymmetric Stretching (Ether) |

| ~780 | Medium | C=S Stretching |

-

Causality: The broad absorption in the 3350-3150 cm⁻¹ range is a hallmark of the N-H stretching vibrations in the thiourea moiety, broadened by hydrogen bonding.[8][9] The strong, sharp peak around 1115 cm⁻¹ is highly characteristic of the C-O-C ether stretch in the morpholine ring. The combination of bands around 1540 cm⁻¹ (Thioamide I) and the C=S stretch around 780 cm⁻¹ provides definitive evidence for the thiourea functional group.[5][10]

Part 3: Mass Spectrometry (MS) – Confirming Molecular Weight and Connectivity

Expertise & Experience: The Rationale for MS Mass spectrometry is the ultimate tool for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ion, we can obtain the exact molecular mass. Furthermore, by inducing fragmentation, we can gain valuable insights into the molecule's connectivity and confirm the proposed structure. Electrospray Ionization (ESI) is the method of choice here, as it is a soft ionization technique well-suited for polar, non-volatile molecules.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., a Quadrupole, Ion Trap, or TOF analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Set the mass range to scan from m/z 50 to 500.

-

For fragmentation studies (MS/MS), isolate the [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

Mass Spectral Analysis

Molecular Ion: The molecular formula of this compound is C₈H₁₇N₃OS, with a monoisotopic mass of 203.11. In positive mode ESI-MS, the primary species observed will be the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: m/z = 204.12

Fragmentation Pattern: The fragmentation of the [M+H]⁺ ion provides a roadmap of the molecular structure. The most likely cleavage points are the bonds adjacent to the heteroatoms (alpha-cleavage), which lead to stable charged fragments.

Table 4: Major Fragment Ions in the ESI-MS/MS Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 100.10 | [C₅H₁₂NO]⁺ |

| 86.09 | [C₄H₈NO]⁺ |

| 76.02 | [CH₅N₂S]⁺ |

| 58.06 | [C₃H₈N]⁺ |

-

Causality: The most abundant fragment ion is often observed at m/z 100.10 . This corresponds to the cleavage of the propyl chain at the C-C bond alpha to the thiourea nitrogen, resulting in a stable, resonance-stabilized morpholinopropyl cation. Further fragmentation of the morpholine ring itself can lead to the ion at m/z 86.09 .[11][12] Cleavage of the bond between the propyl chain and the morpholine nitrogen can generate other characteristic fragments.

Conclusion: A Unified Structural Confirmation

The collective evidence from NMR, FT-IR, and Mass Spectrometry provides an unambiguous and internally consistent structural confirmation of this compound.

-

NMR spectroscopy definitively established the carbon-hydrogen framework, detailing the morpholine, propyl, and thiourea components and their precise connectivity.

-

FT-IR spectroscopy confirmed the presence of all key functional groups, including the N-H and C=S of the thiourea, the C-O-C ether, and aliphatic C-H bonds.

-

Mass spectrometry verified the correct molecular weight via the [M+H]⁺ ion and corroborated the proposed structure through predictable and logical fragmentation patterns.

This multi-faceted spectroscopic approach represents a robust and reliable methodology, ensuring the highest degree of scientific integrity for any subsequent research or development involving this compound.

References

- BenchChem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.

- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas.

- Ragamathunnisa, M., et al. Spectroscopic study on Thiourea and Thiosemicarbazide in Non-aqueous media. IOSR Journal.

- Limban, C., et al. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. PMC - NIH.

- Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org.

- ResearchGate. (2025). ¹H and ¹³C NMR spectra of N-substituted morpholines. ResearchGate.

- Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.

- Canadian Journal of Chemistry. (1977). Morpholines: stereochemistry and preferred steric course of quaternization.

- Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.

- Mariappan, M., et al. (2011). Thermal, FTIR and microhardness studies of bisthiourea-urea single crystal. ResearchGate.

- ECHEMI. Multiplet shape in proton NMR of morpholines.

- Al-Hamdani, A. A., et al. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. MDPI.

- Journal of Emerging Technologies and Innovative Research. (2025). Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org.

- Singh, R. P., et al. (2018). IR vibrational wave numbers and assignments of thiourea and TTLaN. ResearchGate.

- ChemicalBook. Thiourea(62-56-6) IR Spectrum.

- ResearchGate. (2011). FTIR spectrum of thiourea. ResearchGate.

- Miyamoto, T., & Asai, T. (1964). infrared spectra of thiourea and its inclusion compounds. SciSpace.

- Kppel, H., et al. (2025). Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. ResearchGate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- Clark, J. (2023). fragmentation patterns in the mass spectra of organic compounds. Chemguide.

- Pop, R., et al. (2022). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. MDPI.

Sources

- 1. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iosrjournals.org [iosrjournals.org]

- 9. jetir.org [jetir.org]

- 10. researchgate.net [researchgate.net]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. preprints.org [preprints.org]

The Modern Drug Hunter's Toolkit: An In-Silico Deep Dive into 1-(3-Morpholinopropyl)-2-thiourea

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the contemporary landscape of drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive technical walkthrough of the in-silico analysis of 1-(3-Morpholinopropyl)-2-thiourea, a molecule combining the biologically significant morpholine and thiourea scaffolds. Lacking specific preclinical data for this particular compound, we leverage the well-documented anticancer activities of thiourea derivatives to postulate a mechanism of action and select a relevant biological target.[1][2] This guide will focus on the inhibition of Epidermal Growth Factor Receptor (EGFR), a key protein tyrosine kinase implicated in various cancers, as a case study.[3][4][5] We will delineate a robust, field-proven workflow encompassing ligand and protein preparation, molecular docking, and molecular dynamics simulations to predict the binding affinity and interaction stability of this compound with EGFR. This document is designed to serve as a practical, hands-on manual for researchers, offering not just a sequence of steps, but the underlying scientific rationale for each methodological choice, thereby ensuring both technical accuracy and practical applicability.

Introduction: The Rationale for In-Silico Investigation

The convergence of combinatorial chemistry and high-throughput screening has led to an exponential increase in the number of synthesized chemical entities. However, the translation of these molecules into clinical candidates remains a significant challenge, often hampered by unfavorable pharmacokinetic profiles or a lack of efficacy. In-silico approaches, such as molecular docking and molecular dynamics, offer a cost-effective and time-efficient means to triage and prioritize compounds for further experimental validation.

The molecule at the heart of this guide, this compound, possesses two key pharmacophores: the morpholine ring, a common moiety in many approved drugs known to improve pharmacokinetic properties, and the thiourea group, a versatile scaffold associated with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial effects.[6] Numerous studies have highlighted the potential of thiourea derivatives as potent inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[1]

Given the established role of thiourea compounds as anticancer agents, we hypothesize that this compound may exert its therapeutic effects through the inhibition of a key oncogenic protein. The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] The successful development of EGFR inhibitors like gefitinib and erlotinib has validated this approach. Several studies have specifically investigated thiourea derivatives as EGFR inhibitors, providing a strong rationale for selecting EGFR as the target for our in-silico investigation of this compound.[3][4][5]

This guide will therefore present a detailed in-silico protocol to predict and analyze the interaction of this compound with the ATP-binding site of the EGFR kinase domain.

The In-Silico Workflow: A Step-by-Step Guide

Our in-silico investigation is structured as a multi-step workflow, designed to provide a comprehensive understanding of the potential interaction between our ligand and its protein target. Each step is crucial for the overall validity and predictive power of the study.

Ligand Preparation

The accuracy of a docking study begins with the correct three-dimensional representation of the ligand. This protocol ensures that this compound is in its most energetically favorable conformation and has the correct protonation state at physiological pH.

Protocol:

-

2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing software such as ChemDraw or MarvinSketch.

-

Conversion to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field, such as MMFF94. This step is crucial to obtain a low-energy, stable conformation of the ligand.

-

Protonation State Determination: Determine the protonation state of the molecule at a physiological pH of 7.4. The morpholine nitrogen is likely to be protonated.

-

File Format Conversion: Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., .mol2 or .pdbqt).

Protein Preparation